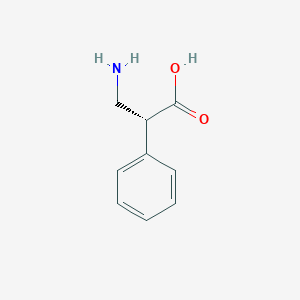

(R)-3-Amino-2-phenylpropanoic acid

Overview

Description

Amino acids are organic molecules that consist of a basic amino group (―NH 2), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid . The term amino acid is short for α-amino [alpha-amino] carboxylic acid . Each molecule contains a central carbon © atom, called the α-carbon, to which both an amino and a carboxyl group are attached . The remaining two bonds of the α-carbon atom are generally satisfied by a hydrogen (H) atom and the R group .

Molecular Structure Analysis

All amino acids have the same basic structure, which includes a central carbon atom, an amino group, a carboxyl group, and a unique R group . The specific structure of the R group determines the properties of each amino acid .

Scientific Research Applications

Nucleic Acid Research

“®-3-Amino-2-phenylpropanoic acid” has potential applications in nucleic acid research. Nucleic acids, including DNA and RNA, possess unique properties such as molecular recognition ability, programmability, and ease of synthesis, making them versatile tools in biosensing and for gene regulation, drug delivery, and targeted therapy .

Therapeutic Applications

The compound can be used in therapeutic applications. Its compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications .

Biological Studies

“®-3-Amino-2-phenylpropanoic acid” can be used as a tool for biological studies. Oligonucleotides (ODNs), short sequences of nucleic acids, have been instrumental in unraveling complex biological mechanisms .

Biomarker Discovery

The compound can be used in biomarker discovery. ODNs have been found to be indispensable tools for biological studies and biomarker discovery .

Disease Diagnosis

“®-3-Amino-2-phenylpropanoic acid” can be used in the diagnosis of various diseases. The application of nucleic acids in the diagnosis of various diseases is a significant area of research .

Scientific Research

The compound can be used in scientific research. The relationship between the type of sample, the method used and the quality and amount of extracted DNA or RNA is a significant area of research .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to target histone deacetylases (hdacs), including hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10 . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, which leads to a condensed and transcriptionally silenced chromatin structure.

Mode of Action

This would result in a more relaxed chromatin structure, promoting gene transcription .

Biochemical Pathways

If it does inhibit hdacs, it could impact various cellular processes, including cell cycle progression, differentiation, and apoptosis, given the broad range of proteins that hdacs target for deacetylation .

Result of Action

If it does inhibit hdacs, it could lead to changes in gene expression, potentially affecting various cellular processes such as cell growth, differentiation, and apoptosis .

properties

IUPAC Name |

(2R)-3-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449994 | |

| Record name | (R)-3-Phenyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-phenylpropanoic acid | |

CAS RN |

1008-63-5 | |

| Record name | (R)-3-Phenyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

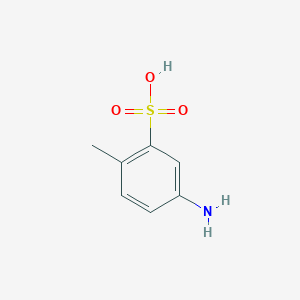

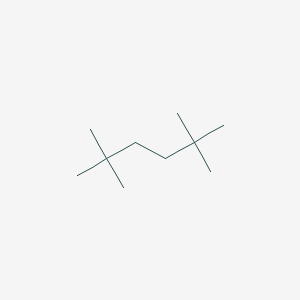

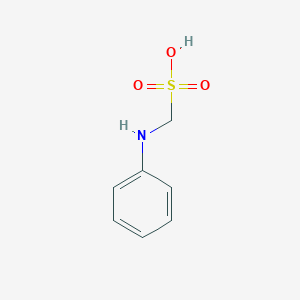

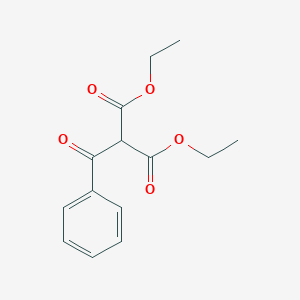

Feasible Synthetic Routes

Q & A

Q1: How was the absolute configuration of (R)-(+)-3-Amino-2-phenylpropanoic acid confirmed in the study?

A1: The absolute configuration of (R)-(+)-3-Amino-2-phenylpropanoic acid was confirmed through an enantioselective synthesis and X-ray crystallography. The researchers synthesized the compound using a chiral auxiliary and then analyzed the salt formed with (1S)-(+)-camphor-10-sulfonic acid using X-ray crystallography. This analysis allowed them to definitively determine the compound's absolute configuration as (R)-(+). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,3-a]coronene](/img/structure/B86209.png)

![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)